molecular formula C17H14IN3O4 B10886549 4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid

4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid

Cat. No.: B10886549
M. Wt: 451.21 g/mol
InChI Key: OFFYNLYANJWIJQ-JMIUGGIZSA-N
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Description

4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with the molecular formula C17H15IN3O4. This compound is characterized by the presence of a cyanomethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a hydrazino linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-(cyanomethoxy)-3-iodo-5-methoxybenzaldehyde with hydrazinobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions such as nucleophilic substitution, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
  • **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
  • **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID

Uniqueness

The presence of the cyanomethoxy group, iodine atom, and methoxy group in 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID imparts unique chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C17H14IN3O4

Molecular Weight

451.21 g/mol

IUPAC Name

4-[(2Z)-2-[[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C17H14IN3O4/c1-24-15-9-11(8-14(18)16(15)25-7-6-19)10-20-21-13-4-2-12(3-5-13)17(22)23/h2-5,8-10,21H,7H2,1H3,(H,22,23)/b20-10-

InChI Key

OFFYNLYANJWIJQ-JMIUGGIZSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OCC#N

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OCC#N

Origin of Product

United States

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